4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid
Description
4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid is a nitro-substituted benzoic acid derivative with a chloro group at position 4, a 4-methoxyanilino group at position 2, and a nitro group at position 4. The compound’s reactivity and biological activity are likely influenced by its electron-withdrawing nitro group, the lipophilic methoxyanilino substituent, and the chloro group, which may enhance stability or modulate solubility. Similar compounds, such as 2-(4-ethoxyanilino)-5-nitrobenzoic acid (), are commercially available, indicating feasibility in synthesizing such derivatives .
Properties
CAS No. |
100622-86-4 |
|---|---|
Molecular Formula |
C14H11ClN2O5 |
Molecular Weight |
322.70 g/mol |
IUPAC Name |
4-chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid |
InChI |
InChI=1S/C14H11ClN2O5/c1-22-9-4-2-8(3-5-9)16-12-7-11(15)13(17(20)21)6-10(12)14(18)19/h2-7,16H,1H3,(H,18,19) |
InChI Key |
WSAVNLSOILQENP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=C(C=C2C(=O)O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Nitration and Chlorination of Benzoic Acid Derivatives
The starting point often involves the nitration of 4-chlorobenzoic acid or 2-methoxybenzoic acid derivatives to introduce the nitro group at the 5-position. For example, nitration of 3,4-dimethoxybenzoic acid with dilute nitric acid at controlled temperatures (around 60 °C) for several hours yields nitro-substituted benzoic acids with good selectivity and yields (~77%).
| Step | Reaction Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Nitration of 3,4-dimethoxybenzoic acid | 20% HNO3, 60 °C, 6 h | 2-nitro-4,5-dimethoxybenzoic acid | 77 |
Chlorination at the 4-position can be achieved via electrophilic aromatic substitution or by starting from commercially available 4-chloro derivatives.
Esterification to Facilitate Further Reactions
To improve solubility and reactivity, the carboxylic acid group is often converted to methyl esters by refluxing the acid in methanol with catalytic sulfuric acid. This step is crucial for subsequent nucleophilic aromatic substitution or amination reactions.
| Step | Reaction Conditions | Outcome | Notes |
|---|---|---|---|
| Esterification of 4-chloro-5-nitro-o-anisic acid | Methanol, catalytic H2SO4, reflux 3 h | Methyl 4-chloro-5-nitro-o-anisate | Facilitates amination |
The methyl ester intermediate is isolated by extraction and purification, typically yielding pale yellow crystals.
Catalytic Reduction of Nitro Groups to Amines
Reduction of nitro groups to corresponding amines is a critical step for introducing the anilino substituent. Catalytic hydrogenation using hydrogen gas in the presence of catalysts such as palladium or platinum on carbon is a preferred method. For example, 4-chloro-2,5-dimethoxynitrobenzene can be reduced to 4-chloro-2,5-dimethoxyaniline under elevated temperature (80–110 °C) and pressure (up to 10 bar) in an aromatic solvent like xylene.
Key parameters include:
- Use of an autoclave reactor with stirring.
- Removal of catalyst under nitrogen to prevent oxidation.
- Cooling during precipitation of the amine base to ensure high purity and pale color.
- Recycling of the catalyst to improve cost-efficiency.
| Parameter | Value/Condition |
|---|---|
| Temperature | 80–110 °C |
| Pressure | Up to 10 bar H2 |
| Solvent | Xylene |
| Catalyst | Pd/C or Pt/C |
| Reaction Time | Until H2 uptake ceases |
This method yields high purity amines suitable for subsequent coupling reactions.
Amination: Formation of 4-Methoxyanilino Substituent
The introduction of the 4-methoxyanilino group at the 2-position of the benzoic acid derivative is typically achieved by nucleophilic aromatic substitution (SNAr) of a suitable leaving group (e.g., nitro or halide) with 4-methoxyaniline.
A generalized reaction scheme:
- The methyl ester or acid chloride derivative of 4-chloro-2-nitro-5-substituted benzoic acid is reacted with 4-methoxyaniline under controlled temperature.
- The reaction proceeds via displacement of the nitro or halogen substituent by the aniline nucleophile.
- Subsequent hydrolysis (if ester was used) regenerates the carboxylic acid.
This step may require:
- Polar aprotic solvents (e.g., DMF, DMSO).
- Elevated temperatures (80–120 °C).
- Base catalysts or acid scavengers to facilitate amine substitution.
Purification and Characterization
The final compound is purified by crystallization or chromatography. Characterization includes melting point determination, NMR spectroscopy, and mass spectrometry to confirm the structure and purity.
Comparative Data Table of Preparation Steps
| Step | Intermediate/Product | Reaction Type | Key Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | 4-Chloro-2-methoxy-5-nitrobenzoic acid | Nitration, Chlorination | HNO3 (20%), 60 °C, 6 h | ~77% | Controlled nitration |
| 2 | Methyl 4-chloro-5-nitro-o-anisate | Esterification | MeOH, H2SO4, reflux 3 h | High | Facilitates amination |
| 3 | 4-Chloro-2,5-dimethoxyaniline | Catalytic reduction | H2, Pd/C, 80–110 °C, 10 bar | High purity | Hydrogenation in xylene |
| 4 | 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid | Nucleophilic aromatic substitution | 4-methoxyaniline, DMF, 80–120 °C | Moderate to high | SNAr reaction |
Research Findings and Optimization Notes
- The catalytic reduction step is sensitive to oxygen; filtration under nitrogen atmosphere is critical to maintain amine quality.
- Reuse of catalyst after filtration and distillation enhances process economy without compromising yield or purity.
- Ester intermediates improve reaction efficiency for amination by increasing solubility and reactivity.
- Temperature control during nitration is essential to avoid over-nitration or decomposition.
- The purity of the final compound is highly dependent on the precipitation and crystallization conditions, especially the temperature and solvent removal method.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or methoxy groups.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-methoxyanilino)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxyanilino groups can also influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural analogs, synthesis methods, and properties:
Key Observations:
Substituent Influence on Reactivity: The nitro group at position 5 enhances electrophilicity, enabling nucleophilic substitution (e.g., in 4-Chloro-2-fluoro-5-nitrobenzoic acid for heterocycle synthesis ). The methoxyanilino group may increase lipophilicity compared to ethoxy or amino substituents, affecting bioavailability .
Synthetic Pathways :
- Suzuki coupling (used for 5-nitro-2-(furan-3-yl)benzoic acid in ) could be applicable for introducing aryl/heteroaryl groups .
- Microwave-assisted reactions () may prevent lactam formation, a side reaction observed in chloro-substituted analogs .
Quinazolinone derivatives () exhibit analgesic and anti-inflammatory properties, hinting at possible applications for the target compound if modified .
Crystallographic and Safety Data: Planar structures with intramolecular hydrogen bonding (e.g., 2-amino-4-chlorobenzoic acid in ) suggest similar stability for the target compound . Methyl-substituted analogs () highlight the importance of substituents in toxicity profiles .
Physical and Chemical Properties
- Solubility: Nitro and chloro groups reduce solubility in polar solvents, while methoxyanilino may enhance solubility in organic solvents.
- Melting Points: Analogous compounds like 2-amino-4-chlorobenzoic acid melt at 231–235°C (), suggesting high thermal stability for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
